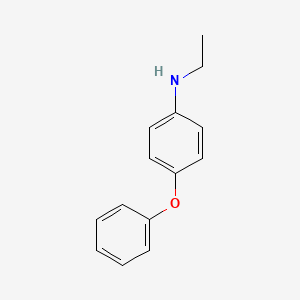

N-ethyl-4-phenoxyaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-ethyl-4-phenoxyaniline is a compound that can be derived from N-ethyl-N-methylaniline through metabolic processes. The studies provided indicate that N-ethyl-N-methylaniline undergoes p-hydroxylation to form N-ethyl-4-aminophenol, among other products. This process is catalyzed by rabbit hepatic microsomes in the presence of an NADPH-generating system . Although the provided papers do not directly discuss this compound, they provide insights into the metabolic pathways of related compounds, which can be useful for understanding the behavior of this compound in biological systems.

Synthesis Analysis

The synthesis of this compound is not directly described in the provided papers. However, the synthesis of related compounds, such as N-ethyl-4-aminophenol, is reported. N-ethyl-N-methylaniline is hydroxylated at the 4-C position of the aromatic ring to form N-ethyl-4-aminophenol as a metabolic product . This suggests that similar enzymatic or chemical methods could potentially be applied to synthesize this compound.

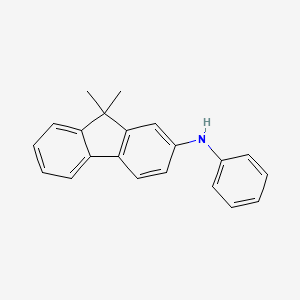

Molecular Structure Analysis

The molecular structure of this compound would consist of an aniline moiety with an ethyl group attached to the nitrogen atom and a phenoxy group substituted at the para position of the aromatic ring. The related compound, N-ethyl-4-aminophenol, which is a hydroxylated derivative of N-ethyl-N-methylaniline, provides a basis for understanding the reactivity and potential interactions of the amino and ethyl groups in this compound .

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly detailed in the provided papers. However, the reactivity of similar compounds, such as 4-ethoxyaniline, has been studied. 4-Ethoxyaniline is known to be oxidized by peroxidases to form various products, including a quinone imine, which can further react with nucleophiles like N-acetylcysteine to form conjugates . This indicates that this compound may also participate in oxidation reactions and potentially form conjugates with biological nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not discussed in the provided papers. However, the metabolic study of N-ethyl-N-methylaniline provides some kinetic parameters, such as an apparent Vmax of 1.8 nmol/mg protein per min and Km of 1.7 x 10(-4)M for the formation of N-ethyl-N-methyl-4-aminophenol . These parameters are indicative of the enzymatic efficiency and affinity for the substrate, which could be relevant when considering the physical and chemical behavior of this compound in a biological context.

Wissenschaftliche Forschungsanwendungen

Supramolecular Structure Analysis

N-ethyl-4-phenoxyaniline has been studied in the context of supramolecular structures. For instance, Dey and Desiraju (2004) compared the crystal structures of various 4-phenoxyanilines, including iodo, bromo, chloro, and ethynyl derivatives. They noted that 4-(4′-Iodo)phenoxyaniline shares isostructural properties with its counterparts, a phenomenon attributed to conditional isomorphism (Dey & Desiraju, 2004).

Pharmaceutical Research

In pharmaceutical research, derivatives of phenoxyaniline, including this compound, have shown potential. Reinhard et al. (2003) described a series of substituted N-[3-(1,1,2,2-tetrafluoroethoxy)benzyl]-N-(3-phenoxyphenyl)-trifluoro-3-amino-2-propanols as potent inhibitors in biochemical assays, indicating their relevance in drug discovery (Reinhard et al., 2003).

Synthesis and Characterization

Popov et al. (2013) focused on the synthesis of N-methyl-N-phenyl-3-phenoxyphenylamidine, highlighting its potential applications in pharmacology due to its predicted biological activities. This research underscores the importance of this compound in synthetic chemistry, particularly for developing pharmacologically active derivatives (Popov, Korchagina, & Karataeva, 2013).

Antioxidant and Antimicrobial Activities

Rodríguez-Carpena et al. (2011) explored the antioxidant and antimicrobial activities of avocado phenolics, highlighting the broader context in which phenolic compounds like this compound are studied for their potential health benefits and applications in food science (Rodríguez-Carpena, Morcuende, Andrade, Kylli, & Estévez, 2011).

Electronics and Materials Science

In the field of materials science and electronics, this compound derivatives have been explored for their potential applications. For example, Demir et al. (2015) synthesized a novel polymer, poly(4-(1-(2-phenylhydrazono)ethyl)phenol), and evaluated its potential use in electronics, highlighting the versatility of phenoxyaniline derivatives in various scientific domains (Demir, Meral, Aydoğan, Bozgeyik, & Bayır, 2015).

Safety and Hazards

“N-ethyl-4-phenoxyaniline” is classified as having acute toxicity when ingested, and it can cause skin and eye irritation. It may also cause an allergic skin reaction and respiratory irritation . Precautions should be taken to avoid breathing in dust, fumes, gas, mist, vapors, or spray. It should be handled with protective gloves, eye protection, and face protection .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-ethyl-4-phenoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-15-12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11,15H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNFEKIHODSONX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1320872.png)

![2-Methyloctahydropyrrolo[3,4-c]pyridine](/img/structure/B1320898.png)